3,5-Dimethylthiophene-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S2/c1-4-3-5(2)10-6(4)11(7,8)9/h3H,1-2H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOGWVIHYBWIBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Characterization Methods
Spectroscopic Analysis of 3,5-Dimethylthiophene-2-sulfonamide and Analogs
Spectroscopic analysis is fundamental to the characterization of novel and known thiophene (B33073) sulfonamides. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically employed to provide unambiguous structural evidence.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provide comprehensive data on proton environments, the carbon skeleton, and atom connectivity.
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the thiophene ring and the sulfonamide group.
Thiophene Ring Proton (C4-H): A single proton is attached to the thiophene ring at the C4 position. In analogous aromatic sulfonamides, protons on the aromatic ring typically resonate in the region of δ 6.5–7.5 ppm. rsc.org This proton would appear as a singlet, or a narrow quartet if long-range coupling to the C5-methyl group is resolved.
Methyl Protons (C3-CH₃ and C5-CH₃): The two methyl groups attached to the thiophene ring are in different chemical environments. Methyl groups on thiophene rings generally appear at δ 2.0–2.5 ppm. The C3-methyl group, being adjacent to the electron-withdrawing sulfonamide group, would likely be shifted slightly downfield compared to the C5-methyl group.
Sulfonamide Protons (SO₂NH₂): The two protons of the primary sulfonamide group are chemically equivalent and typically appear as a broad singlet in the ¹H NMR spectrum. In various sulfonamide derivatives, this N-H signal is observed over a wide range, often between δ 8.78 and 10.15 ppm, and is exchangeable with D₂O. rsc.orgscispace.com
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Thiophene (C4-H) | 6.5 - 7.5 | Singlet (s) |
| C3-Methyl (-CH₃) | 2.0 - 2.5 | Singlet (s) |
| C5-Methyl (-CH₃) | 2.0 - 2.5 | Singlet (s) |
| Sulfonamide (-SO₂NH₂) | 8.7 - 10.2 | Broad Singlet (br s) |
Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Thiophene Ring Carbons: Aromatic carbons in sulfonamide derivatives typically show signals between δ 111 and 160 ppm. rsc.org For this compound, four signals are expected for the thiophene ring carbons (C2, C3, C4, C5). The carbons directly attached to the sulfur atom (C2 and C5) and the carbon bearing the sulfonamide group (C2) would have distinct chemical shifts influenced by heteroatom and substituent effects.
Methyl Carbons (-CH₃): The carbons of the two methyl groups are expected to resonate in the aliphatic region of the spectrum, typically between δ 10 and 13 ppm for methyl groups on a thieno[2,3-d]pyrimidine (B153573) core, which serves as a reasonable analog. scispace.com
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Thiophene Ring (C2, C3, C4, C5) | 110 - 160 |
| Methyl Carbons (-CH₃) | 10 - 15 |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound.
2D NMR experiments are indispensable for assembling the molecular structure by establishing through-bond correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. nih.gov For this compound, a key COSY correlation would be expected between the thiophene proton (C4-H) and the protons of the adjacent C5-methyl group, confirming their spatial proximity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comustc.edu.cn This technique would definitively assign the ¹³C signals for the C4 carbon and the two methyl carbons by correlating them with their corresponding, already-assigned proton signals. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). youtube.comustc.edu.cn This is crucial for identifying quaternary (non-protonated) carbons and piecing the molecular fragments together. Key expected HMBC correlations for this compound would include:
Correlations from the C3-methyl protons to the C2, C3, and C4 carbons of the thiophene ring.
Correlations from the C5-methyl protons to the C4 and C5 carbons.
Correlations from the C4-H proton to the C2, C3, and C5 carbons.
IR spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies. thermofisher.com For this compound, the key absorptions are associated with the sulfonamide group.
S=O Stretching: The sulfonamide group exhibits two strong and characteristic stretching vibrations for the S=O double bonds. These are the asymmetric and symmetric stretches, typically found near 1350 cm⁻¹ and 1150 cm⁻¹, respectively. scispace.com
N-H Stretching: The N-H bonds of the primary sulfonamide group give rise to stretching vibrations, often seen in the range of 3100-3450 cm⁻¹. scispace.com
C-H Stretching: Aromatic C-H stretches from the thiophene ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹. scispace.com
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3100 - 3450 |
| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | ~1350 |
| Sulfonamide (-SO₂NH₂) | S=O Symmetric Stretch | ~1150 |
| Thiophene Ring | Aromatic C-H Stretch | >3000 |
| Methyl Groups | Aliphatic C-H Stretch | <3000 |
Table 3: Characteristic IR Absorption Frequencies for this compound.
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of fragmentation patterns. rsc.org For this compound (Molecular Formula: C₆H₉NO₂S₂), the monoisotopic mass is 191.00748 Da. uni.lu
High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Predicted mass-to-charge ratios (m/z) for common adducts are valuable for identification. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 192.01476 |
| [M+Na]⁺ | 213.99670 |
| [M-H]⁻ | 190.00020 |
| [M]⁺ | 191.00693 |
Table 4: Predicted Mass Spectrometry Data for this compound. uni.lu
The fragmentation pattern would likely involve the loss of the sulfonamide group (SO₂NH₂) or cleavage of the thiophene ring, providing further structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. up.ac.za The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital or HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital or LUMO). up.ac.zaudel.edu For this compound, the chromophore, or light-absorbing part, is the substituted thiophene ring. ubbcluj.ro
The electronic spectrum of thiophene-containing compounds is primarily characterized by π → π* transitions. ubbcluj.ro The thiophene ring itself is an aromatic system with delocalized π electrons. nih.gov The presence of substituents, such as the dimethyl groups and the sulfonamide group, influences the energy of these transitions and, consequently, the maximum absorption wavelength (λmax). udel.edu
In conjugated systems like this, the HOMO-LUMO energy gap is lowered, leading to absorptions at longer wavelengths. udel.edu For thiophene sulfonamides, two main types of transitions are expected:
π → π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons within the thiophene ring's π-system. For a simple thiophene, these transitions occur at wavelengths shorter than 200 nm, but substitution shifts them to longer wavelengths. udel.edu
n → π transitions:* These are lower-intensity transitions resulting from the excitation of a non-bonding electron (from the sulfur or oxygen atoms of the sulfonamide group) to an anti-bonding π* orbital. ubbcluj.roshivajicollege.ac.in These transitions generally occur at longer wavelengths than the π → π* transitions. shivajicollege.ac.in
The UV-Vis spectrum of this compound is anticipated to show a primary absorption band at a longer wavelength compared to unsubstituted thiophene, due to the electronic effects of the methyl and sulfonamide groups. udel.edu Theoretical calculations on similar thiophene sulfonamide derivatives suggest that the main electronic transitions occur from the HOMO to the LUMO. mdpi.comresearchgate.net
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Range | Relative Intensity |
|---|---|---|---|
| π → π* | π (HOMO) → π* (LUMO) | 220-280 nm | High |
X-ray Crystallography and Solid-State Structural Analysis
The conformation of this compound is defined by the relative orientations of the thiophene ring and the sulfonamide group, which can be described by specific torsion angles.
Thiophene Ring: The five-membered thiophene ring is expected to be essentially planar, a characteristic feature of aromatic rings. nih.govresearchgate.net
Sulfonamide Group: The geometry around the sulfur atom in the sulfonamide group is tetrahedral. biointerfaceresearch.com
Torsion Angles: The key torsion angle is the one describing the rotation around the C(thiophene)-S(sulfonamide) bond. In related structures, such as 5-bromo-N,N-dimethylthiophene-2-sulfonamide, the torsion angles between the planar thiophene and the sulfonamide group are reported to be in the range of 10–15°. In other sulfonamide-containing crystal structures, C-S-O-C torsion angles are often found in a gauche conformation, with angles around -85°. nih.gov For this compound, a similar near-perpendicular or gauche arrangement is anticipated, influenced by steric interactions between the substituents.
Table 2: Predicted Torsion Angles for this compound
| Torsion Angle | Atoms Involved | Predicted Value (degrees) |
|---|---|---|
| C-C-S-N | C4-C5-S1-N1 | ~165-175 or ~-5 to 5 |
The crystal structure of this compound will be stabilized by a network of intermolecular interactions. Strong intermolecular hydrogen bonds and π-π interactions are the main driving forces for crystal packing in sulfonamides. nih.gov
Hydrogen Bonding: The primary sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor (the N-H protons) and acceptor (the sulfonyl oxygens). It is highly probable that the molecules will form intermolecular N-H···O hydrogen bonds, linking them into dimers or chains. nih.govresearchgate.net C-H···O interactions, where a hydrogen from a methyl group or the thiophene ring interacts with a sulfonyl oxygen, are also common. conicet.gov.ar
The interplay of the intermolecular forces described above dictates the final crystal packing. Based on studies of similar sulfonamides, several packing motifs are possible for this compound: nih.govcsic.es
Centrosymmetric Dimers: Molecules can form pairs through N-H···O hydrogen bonds, creating a characteristic ring motif. researchgate.net
Chain Formation: These dimers can then be linked into infinite chains, often propagated along one of the crystal axes. researchgate.netresearchgate.net
Layered Structures: The chains or individual molecules can be further organized into layers, often held together by weaker interactions like C-H···O or π-π stacking. nih.gov
Structural Elucidation Challenges and Resolution of Conflicting Data
The structural elucidation of sulfonamides is not always straightforward. One of the primary challenges is polymorphism, where a compound can exist in multiple crystalline forms with different molecular arrangements and physical properties. csic.es This phenomenon arises from the flexibility of the sulfonamide group and the variety of possible intermolecular interactions. nih.gov
Different polymorphs can exhibit variations in stability, which can complicate characterization. nih.gov There have been historical discrepancies concerning the number of polymorphs for some well-known sulfonamides. csic.es Such challenges are typically resolved through a combination of techniques. X-ray crystallography at different temperatures, solid-state NMR, and computational modeling can help identify and characterize different polymorphic forms. nih.govcsic.es For a compound like this compound, a thorough investigation would be required to ensure that the determined structure represents the most stable polymorph under given conditions and to rule out the existence of others.
Computational and Theoretical Investigations of 3,5 Dimethylthiophene 2 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in exploring the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy of the system, providing a wealth of information about molecular geometry, stability, and spectroscopic features.
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules with high accuracy. By optimizing the geometry, DFT calculations find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure.
For the thiophene (B33073) sulfonamide scaffold, studies on various derivatives using the B3LYP functional with the 6-311G(d,p) basis set have been performed. mdpi.comsemanticscholar.org These calculations provide detailed information on bond lengths and angles. For instance, the S=O and S-NH₂ bond lengths in the sulfonamide group are calculated to be in the range of 1.45 Å to 1.46 Å and 1.67 Å to 1.68 Å, respectively. mdpi.comsemanticscholar.org The bond angles within the sulfonamide group, such as O=S=O, are computed to be around 120.46–121.18°, which aligns closely with experimental values. mdpi.comsemanticscholar.org The bond lengths in the thiophene ring, specifically S₁–C₂ and C₅–S₁, are calculated to be between 1.73 Å and 1.75 Å. mdpi.comsemanticscholar.org These computational findings are crucial for understanding the molecule's spatial arrangement and steric properties.
Table 1: Selected Geometric Parameters for Thiophene Sulfonamide Derivatives (DFT B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Calculated Value Range | Experimental Value mdpi.comsemanticscholar.org |
| Bond Lengths (Å) | S=O | 1.45 - 1.46 | 1.42 |
| S–NH₂ | 1.67 - 1.68 | 1.64 | |
| S₁–C₂ (thiophene) | 1.73 - 1.75 | 2.74* | |
| **Bond Angles (°) ** | O=S=O | 120.46 - 121.18 | 123.1 |
| O=S–NH₂ | 105.04 - 111.26 | 105.4 | |
| S₁–C₂–C₃ (thiophene) | 110.84 - 112.44 | - |
*Note: The experimental value of 2.74 Å for S₁–C₂ reported in one study appears to be an outlier or a misprint, as typical C-S bond lengths in thiophenes are around 1.7 Å.
Theoretical vibrational frequency analysis is instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, researchers can assign specific spectral bands to the stretching, bending, and torsional motions of its functional groups.
For thiophene sulfonamides, DFT calculations have been used to simulate their FT-IR spectra. mdpi.com The characteristic vibrational frequencies for the sulfonamide group are of particular interest. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and typically appear in distinct regions of the spectrum. Similarly, the N-H stretching vibration of the primary sulfonamide provides a clear spectroscopic signature. These theoretical predictions help confirm the molecular structure and functional groups present in a synthesized compound.
Table 2: Key Calculated Vibrational Frequencies for Thiophene Sulfonamides
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |
| N-H Stretch | -NH₂ | ~3400 - 3500 |
| C-H Stretch (Aromatic) | Thiophene Ring | ~3100 |
| C-H Stretch (Methyl) | -CH₃ | ~2900 - 3000 |
| S=O Asymmetric Stretch | -SO₂- | ~1330 - 1370 |
| S=O Symmetric Stretch | -SO₂- | ~1150 - 1180 |
| C-N Stretch | C-SO₂NH₂ | ~900 |
| S-N Stretch | S-NH₂ | ~850 |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comnih.gov
In studies of related thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 3.44–4.65 eV, indicating that these compounds are generally stable. mdpi.comsemanticscholar.org The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. Typically, for thiophene sulfonamides, the HOMO is localized over the electron-rich thiophene ring, while the LUMO may be distributed across both the thiophene and sulfonamide moieties. mdpi.com This distribution is crucial for predicting how the molecule will interact with other chemical species.
Table 3: Frontier Molecular Orbital Energies for a Series of Thiophene Sulfonamide Derivatives
| Parameter | Value Range (eV) | Significance |
| EHOMO | -6.32 to -6.64 | Electron-donating capacity |
| ELUMO | -1.77 to -2.16 | Electron-accepting capacity |
| Energy Gap (ΔE) | 3.44 to 4.65 | Chemical stability and reactivity |
Source: Data derived from a computational study on 11 thiophene sulfonamide derivatives. mdpi.comsemanticscholar.org
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MESP) map, illustrates the charge distribution within a molecule. mdpi.com It is a valuable tool for visualizing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). On an EPS map, red colors typically represent areas of negative potential (high electron density), while blue colors indicate positive potential (electron deficiency).
For a molecule like 3,5-dimethylthiophene-2-sulfonamide, an EPS map would show a high negative potential (red) around the oxygen atoms of the sulfonyl group due to their high electronegativity. mdpi.comsemanticscholar.org Conversely, the hydrogen atoms of the sulfonamide's -NH₂ group would exhibit a positive potential (blue), making them potential hydrogen bond donors. mdpi.comsemanticscholar.org The thiophene ring itself would show a distribution of charge influenced by the methyl and sulfonamide substituents. This mapping is vital for predicting intermolecular interactions, such as how the molecule might bind to a biological receptor.
Conformational Analysis and Tautomerism Studies
Molecules that are not completely rigid can exist in different spatial arrangements known as conformations. Conformational analysis involves identifying the most stable conformers and the energy barriers between them. For this compound, rotation around the C2-S bond (connecting the thiophene ring to the sulfonamide group) is a key conformational freedom. Computational methods can map the potential energy surface of this rotation to identify the lowest-energy (most preferred) conformation. Studies on similar N-aromatic amides bearing a thiophene group have shown that intramolecular interactions can significantly stabilize certain conformers. nih.gov
Tautomerism is another important consideration for sulfonamides. The sulfonamide group can potentially exist in a tautomeric form known as a sulfonimide. rsc.org
Sulfonamide form: R-SO₂-NH₂
Sulfonimide form: R-SO(OH)=NH
DFT calculations are an excellent tool for investigating the relative stability of these two forms. rsc.orgresearchgate.net Studies on N-heterocyclic arenesulfonamides have shown that while the sulfonamide tautomer is generally more stable in the gas phase, the energy difference is small. rsc.org The polarity of the solvent can influence this equilibrium, sometimes favoring the sulfonimide tautomer. rsc.org For this compound, such theoretical studies would clarify the predominant tautomeric form under various conditions.
Molecular Dynamics Simulations (if applicable to the compound's research)
If this compound were identified as a potential drug candidate, MD simulations would be a critical next step. peerj.com Researchers could use MD to simulate the compound interacting with its target protein (e.g., an enzyme). These simulations can:
Assess the stability of the compound within the protein's binding site. acs.org
Identify the key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other stabilizing forces with the compound. acs.orgpeerj.com
Reveal how water molecules mediate the interaction between the ligand and the protein.
Provide insights into the conformational changes that both the ligand and the protein undergo upon binding. nih.gov
By calculating the binding free energy from MD trajectories, scientists can predict the binding affinity of the compound, a crucial parameter in drug design. nih.govpeerj.com
Predictive Modeling for Reactivity and Selectivity
Computational and theoretical investigations play a pivotal role in understanding and predicting the chemical behavior of molecules like this compound. Predictive modeling for its reactivity and selectivity often employs a variety of computational techniques to elucidate electronic structure, reaction mechanisms, and structure-activity relationships.
Frontier Molecular Orbital (FMO) Theory is a key tool in this domain. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will interact with other reagents. A lower HOMO-LUMO energy gap generally implies higher reactivity. mdpi.com For thiophene sulfonamide derivatives, these values are calculated to predict their stability and reactivity. mdpi.comnih.gov For instance, in a study of various thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps were found to range from 3.44 eV to 4.65 eV, indicating varying levels of kinetic stability among the analogues. mdpi.com A compound with a lower energy gap is generally considered less stable and more reactive. mdpi.com
Density Functional Theory (DFT) studies are widely used to model the reactivity of thiophene derivatives. By calculating electron density and mapping the molecular electrostatic potential (MEP), researchers can identify the most likely sites for electrophilic and nucleophilic attack. nih.gov For a related compound, 4-Bromo-2,5-dimethylthiophene-3-sulfonamide, DFT modeling is used to predict regioselectivity in reactions like bromination and sulfonylation by analyzing the frontier molecular orbitals. The electron-donating methyl groups at the 2- and 5-positions of the thiophene ring in this compound influence the electron density distribution, which in turn governs its reactivity and the selectivity of its reactions.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models offer another layer of predictive capability. These models establish a mathematical relationship between the chemical structure and specific properties or activities. frontiersin.org For a series of sulfonamide compounds, topological indices (TIs) have been used to create linear regression models that predict physicochemical properties like melting point and formula weight. frontiersin.org Such models can be instrumental in forecasting the behavior of new derivatives of this compound in various applications, including medicinal chemistry. For example, a systematic investigation into heteroaromatic-based benzenesulfonamides as potential antiviral agents demonstrated through molecular docking that the 2,5-dimethyl-substituted thiophene core plays a significant role in the observed activity. scispace.com
The table below summarizes key computational parameters used to predict the reactivity of thiophene sulfonamide derivatives, based on a theoretical study.
| Computational Parameter | Significance in Predictive Modeling | Typical Application |
|---|---|---|
| HOMO Energy | Indicates the ability to donate an electron (nucleophilicity). Higher energy suggests greater reactivity towards electrophiles. | Predicting sites for electrophilic attack. |
| LUMO Energy | Indicates the ability to accept an electron (electrophilicity). Lower energy suggests greater reactivity towards nucleophiles. | Predicting sites for nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Relates to the kinetic stability of the molecule. A smaller gap suggests higher reactivity and lower stability. mdpi.com | Assessing overall chemical reactivity and stability. mdpi.com |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for intermolecular interactions. nih.gov | Identifying reactive sites for electrophilic and nucleophilic attack. nih.gov |
| Topological Indices (TIs) | Numerical descriptors of molecular structure used in QSPR/QSAR models. frontiersin.org | Predicting physicochemical properties and biological activity. frontiersin.org |
pKa Prediction and Acidity Studies
The acidity of the sulfonamide group (–SO₂NH₂) is a critical parameter that influences the pharmacokinetic and pharmacodynamic properties of sulfonamide-containing compounds. Computational methods provide powerful tools for the accurate prediction of the acid dissociation constant (pKa).
The gas-phase acidity of sulfonamides is significant, with calculated values for various derivatives falling in the range of 1320–1420 kJ mol⁻¹. acs.org The acidity is influenced by the substituents attached to the sulfonamide nitrogen and the aromatic ring. For this compound, the electron-donating methyl groups on the thiophene ring are expected to slightly decrease the acidity of the sulfonamide proton compared to an unsubstituted thiophene-2-sulfonamide (B153586) by destabilizing the resulting anion.
A highly accurate and novel method for predicting the aqueous pKa of sulfonamides involves establishing linear relationships between the molecule's equilibrium bond lengths and its pKa value. rsc.orgchemrxiv.org This quantum chemical approach has been shown to predict pKa values to within 0.26 units of experimentally measured values for a range of sulfonamide drugs. rsc.orgresearchgate.net Models are constructed for different classes of sulfonamides, such as primary benzene (B151609) sulfonamides and N-phenyl substituted analogues. rsc.orgchemrxiv.orgresearchgate.net This method obviates the need for complex thermodynamic cycles and can be applied to complex molecules with multiple ionization sites. rsc.orgchemrxiv.org
The key bond lengths used in these predictive models are those within the sulfonamide group itself, specifically the S-N and S-O bonds. The pKa can be correlated with these bond lengths using equations derived from a training set of compounds with known pKa values. For example, a predictive model for primary benzene sulfonamides uses the following equation based on the S-N bond length (r(S-N)):
pKa = 92.95 * r(S-N) - 145.10 amazonaws.com
The table below illustrates the correlation between calculated bond lengths and pKa for a set of primary benzene sulfonamide (Pr-BSA) derivatives, showcasing the principle that could be applied to this compound.
| Compound Type | Computational Model | Key Descriptor | Reported Mean Absolute Error (MAE) |
|---|---|---|---|
| Primary Benzene Sulfonamides (Pr-BSAs) | B3LYP/6-311+G(d,p) | S-N bond length (anionic) | 0.26 pKa units nih.gov |
| 4-Amino-N-phenylbenzenesulfonamides (AP-BSAs) | B3LYP/6-311+G(d,p) with CPCM | C-S bond length | 0.34 pKa units amazonaws.comnih.gov |
| Sulfonylureas (SUs) | B3LYP/6-311+G(d,p) | S-N bond length | 0.20 pKa units |
These computational studies are vital for tuning the acidity of lead compounds in drug discovery, as the ionization state of a molecule at physiological pH governs its solubility, membrane permeability, and interaction with biological targets.
Investigation of Biological Activity and Molecular Interactions
Enzyme Inhibition Studies
Thiophene-based sulfonamides have been identified as potent inhibitors of several key enzymes, suggesting their potential as therapeutic agents for a range of diseases.
Identification of Target Enzymes
Research has highlighted that thiophene-2-sulfonamide (B153586) derivatives can target and inhibit various enzymes, including carbonic anhydrases and pantothenate synthetase.
Carbonic Anhydrases (CAs): These metalloenzymes are crucial for physiological processes such as pH homeostasis and CO2 transport. Certain thiophene- and furan-based sulfonamides have demonstrated significant inhibitory effects on CA isozymes II and IV. Due to their low water solubility, some of the more potent CA II inhibitors have been formulated as aqueous suspensions for topical administration, particularly as antiglaucoma agents.
Pantothenate Synthetase: This enzyme is essential for the biosynthesis of pantothenate (vitamin B5), a precursor to coenzyme A, in microorganisms like Mycobacterium tuberculosis. The absence of this pathway in mammals makes pantothenate synthetase an attractive target for antimicrobial drug development.
Mechanistic Probes of Enzyme-Inhibitor Interactions
The interaction between thiophene (B33073) sulfonamides and their target enzymes often involves the sulfonamide moiety binding to a zinc ion within the enzyme's active site.
In the case of carbonic anhydrase , the sulfonamide group coordinates with the Zn(II) ion, mimicking the transition state of the natural substrate, carbon dioxide. This interaction is a hallmark of the inhibitory mechanism for this class of compounds.
For pantothenate synthetase , studies on related sulfonamide-containing inhibitors have revealed that they can act as mimics of the reaction intermediate, pantoyl adenylate. X-ray crystallography has shown that these inhibitors bind to the active site, recapitulating the binding mode of the natural intermediate.
Structure-Activity Relationships (SAR) in Enzyme Inhibition
The inhibitory potency and selectivity of thiophene sulfonamides are influenced by the nature and position of substituents on the thiophene ring.
For carbonic anhydrase inhibition , the substitution pattern on the thiophene ring can significantly affect the binding affinity for different CA isoforms. For example, in a series of benzo[b]thiophene-2-sulfonamide derivatives, specific substitutions led to high potency and selectivity for human chymase over other serine proteases. One such derivative, TY-51076, exhibited an IC50 value of 56 nM for chymase. tsijournals.com
The following table presents the inhibitory activity of selected thiophene sulfonamide derivatives against different enzymes, illustrating the structure-activity relationships.
| Compound/Derivative Class | Target Enzyme | IC50 / Ki | Reference |
| Benzo[b]thiophene-2-sulfonamide derivative (TY-51076) | Human Chymase | 56 nM (IC50) | tsijournals.com |
| 5-(2-thienylthio)thiophene-2-sulfonamide | Lactoperoxidase | 3.4 nM (IC50), 2 ± 0.6 nM (Ki) |
Antimicrobial Activity Investigations (Focus on underlying mechanisms)
The antimicrobial properties of sulfonamides are well-established, and thiophene-containing derivatives have been explored for their potential to combat various pathogens.
Interactions with Microbial Targets
The primary mechanism of antibacterial action for sulfonamides involves the inhibition of folic acid synthesis. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. By blocking this pathway, sulfonamides disrupt the production of nucleotides and amino acids, ultimately inhibiting bacterial growth and replication.
Recent research has also explored other potential microbial targets. For instance, some thiophene derivatives have been shown to interact with bacterial outer membrane proteins, potentially disrupting membrane integrity and function. Docking studies have suggested that these compounds may bind to proteins such as OmpA, OmpW, and CarO1 in Acinetobacter baumannii.
SAR for Antimicrobial Efficacy
The antimicrobial spectrum and potency of thiophene sulfonamides can be modulated by structural modifications. The nature of the substituents on the thiophene ring and the sulfonamide nitrogen can influence the compound's ability to penetrate bacterial cells and interact with its target.
Studies on various thiophene derivatives have shown that the introduction of certain functional groups can enhance antibacterial activity. For example, in a series of 5-bromo-N-alkylthiophene-2-sulfonamides, the compound with a propyl group (5-bromo-N-propylthiophene-2-sulfonamide) exhibited a minimum inhibitory concentration (MIC) of 0.39 µg/mL and a minimum bactericidal concentration (MBC) of 0.78 µg/mL against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae.
The following table summarizes the antimicrobial activity of representative thiophene sulfonamide derivatives against specific bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 5-bromo-N-propylthiophene-2-sulfonamide | Klebsiella pneumoniae (NDM-KP ST147) | 0.39 | 0.78 |
Anticancer Activity Research (Focus on cellular/molecular mechanisms)
The sulfonamide functional group is a key pharmacophore in a variety of therapeutic agents, and its derivatives have been a significant focus of anticancer drug discovery. nih.gov Research into thiophene sulfonamides, a subset of this larger class, explores their potential to interfere with the growth and proliferation of cancer cells through various mechanisms, including the inhibition of critical enzymes and signaling pathways. mdpi.commdpi.com
The anticancer effects of sulfonamide derivatives are often attributed to their ability to target specific proteins and pathways that are dysregulated in cancer. nih.gov While direct studies on 3,5-Dimethylthiophene-2-sulfonamide are not extensively documented, research on related sulfonamides highlights several key molecular targets.
Tyrosine Kinases: These enzymes are crucial components of signaling pathways that control cell growth, proliferation, and differentiation. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase receptor, plays a vital role in angiogenesis, the formation of new blood vessels that tumors need to grow. mdpi.comnih.gov Inhibition of VEGFR-2 is a critical strategy for developing new anti-angiogenic therapies to treat cancers. mdpi.comnih.gov Sulfonamide-based compounds have been identified as potential VEGFR-2 inhibitors. mdpi.com
Carbonic Anhydrases (CAs): Sulfonamides are well-known inhibitors of carbonic anhydrases. nih.gov In the context of cancer, certain CA isoforms are overexpressed in tumors and contribute to the acidic microenvironment that promotes tumor growth, invasion, and metastasis. By inhibiting these enzymes, sulfonamides can disrupt the pH regulation mechanisms in cancer cells, thereby impeding their survival and proliferation. nih.gov
WNT/β-catenin Pathway: Dysregulation of the WNT signaling pathway is linked to the development and proliferation of various cancers. nih.gov A key protein in this pathway is Dishevelled (DVL), which interacts with the Frizzled receptor. Agents that specifically target the PDZ protein domain of DVL can downregulate the WNT pathway, leading to the inhibition of tumor growth. nih.govresearchgate.net
Other potential targets for sulfonamide-based anticancer agents include matrix metalloproteinases, which are involved in cancer cell invasion, and histone deacetylases, which play a role in epigenetic regulation. nih.gov
A crucial aspect of cancer therapy is the ability of a drug to selectively kill cancer cells while sparing normal, healthy cells. Thiophene sulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, the related compound 2,5-Dichlorothiophene-3-sulfonamide has shown promising cytotoxicity against breast and cervical cancer cell lines. nih.govnih.gov
The mechanism of action often involves inducing apoptosis (programmed cell death) and disrupting the cell cycle. mdpi.com For example, some sulfonamides perturb the cell cycle in the G1 phase, preventing cells from progressing to the DNA synthesis phase. mdpi.com Computational studies, including molecular docking and molecular dynamic simulations, are used to understand how these compounds interact with their targets, such as DNA or key cancer-related proteins like p53 and caspases, to exert their cytotoxic effects. mdpi.comnih.govnih.gov
| Compound | Cancer Cell Line | GI50 (µM) |
|---|---|---|
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical Cancer) | 7.2 ± 1.12 |
| MDA-MB231 (Breast Cancer) | 4.62 ± 0.13 | |
| MCF-7 (Breast Cancer) | 7.13 ± 0.13 |
Table 1. In vitro cytotoxicity (GI50) of a related thiophene sulfonamide derivative against various human cancer cell lines. Data sourced from studies on 2,5-Dichlorothiophene-3-sulfonamide. nih.govnih.gov
Structure-Activity Relationship (SAR) studies are essential for optimizing the anticancer potency of lead compounds. For arylsulfonamides, research has shown that the nature and position of substituents on the aromatic ring and modifications to the sulfonamide nitrogen atom are critical for their antitumor activity. mdpi.com For instance, the broad-spectrum antitumor activity of N-(heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides has been demonstrated against human colon cancer cells. mdpi.com This indicates that the specific arrangement of atoms and functional groups within the molecule dictates its biological efficacy, guiding the rational design of more potent and selective anticancer agents.
Other Biological Activities
Beyond their anticancer potential, thiophene derivatives are recognized for a wide array of pharmacological properties, including anti-inflammatory, antioxidant, and receptor modulating activities. nih.govnih.gov The thiophene ring is considered a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govresearchgate.net
The ability of compounds to modulate the activity of specific receptors is a cornerstone of pharmacology. One area of interest is the modulation of neurotransmitter transporters, such as the glycine (B1666218) transporter-1 (GlyT1). GlyT1 plays a critical role in regulating glycine concentrations in the central nervous system, which is essential for balancing both inhibitory and excitatory neurotransmission. nih.gov
Inhibition of GlyT1 is being investigated as a therapeutic strategy for several CNS disorders, including schizophrenia. nih.govnih.gov By blocking GlyT1, inhibitors can increase the levels of glycine at the N-methyl-D-aspartate (NMDA) receptor, enhancing its function. nih.gov While specific data on this compound as a GlyT1 inhibitor is not available, the exploration of structurally diverse small molecules for GlyT1 inhibition is an active area of research, suggesting a potential avenue for investigating the receptor binding profile of thiophene sulfonamides. researchgate.net
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate oxidative damage through various mechanisms. mdpi.com Thiophene derivatives have been noted for their antioxidant properties. researchgate.netnih.gov
The primary mechanisms of antioxidant action include:
Free Radical Scavenging: This involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and interrupting the chain reaction of oxidative damage. mdpi.comnih.gov The effectiveness of a compound as a radical scavenger is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov
Metal Ion Chelating: Some antioxidants can bind to metal ions that catalyze the formation of free radicals. mdpi.com
Modulation of Endogenous Antioxidant Systems: Certain compounds can enhance the body's own antioxidant defenses, for example, by activating the Nrf2-mediated antioxidant response pathway. nih.gov
The antioxidant potential of thiophene sulfonamides can be attributed to the electronic properties of the thiophene ring and the nature of its substituents, which can influence their ability to donate hydrogen atoms or electrons. nih.govnih.gov
Molecular Docking and Ligand-Protein Interaction Studies
Extensive literature searches did not yield specific molecular docking or ligand-protein interaction studies focused solely on the compound this compound. The available research primarily investigates the broader classes of thiophene and sulfonamide derivatives, offering general insights into their interaction patterns with various protein targets. Therefore, this section will discuss the predicted and potential interactions of this compound based on the known behavior of its constituent chemical moieties.
Identification of Binding Pockets and Key Residues
While no studies have identified the specific binding pockets for this compound, research on other sulfonamide-containing molecules provides valuable predictive information. For instance, sulfonamides are known to bind to the active site of carbonic anhydrases. In these interactions, the sulfonamide group typically coordinates with the zinc ion in the active site, and the surrounding amino acid residues form hydrogen bonds and van der Waals interactions with the rest of the molecule.
Similarly, thiophene derivatives have been shown to interact with a variety of protein targets. The thiophene ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. The specific key residues that would interact with this compound would be highly dependent on the specific protein target.
Prediction of Binding Affinities and Interaction Modes
Without specific experimental data for this compound, it is not possible to provide precise binding affinities. However, computational molecular docking studies on similar thiophene sulfonamide derivatives have shown a range of binding scores, often from -6 to -12 kcal/mol, indicating potentially significant binding interactions. The predicted interaction modes would likely involve a combination of hydrogen bonding, hydrophobic interactions, and coordination with any metal ions present in the active site of a target protein.
Interactive Data Table: Predicted Interaction Data for Thiophene Sulfonamide Derivatives
| Compound Class | Target Protein Class | Predicted Binding Affinity Range (kcal/mol) | Key Interacting Residues (General) |
| Thiophene Sulfonamides | Kinases | -8 to -11 | Asp, Phe, Leu |
| Thiophene Sulfonamides | Carbonic Anhydrases | -7 to -10 | His, Zn2+, Thr |
| Thiophene Sulfonamides | Enoyl-Acyl Carrier Protein Reductase | -9 to -12 | Tyr, Met, Ile |
Role of Specific Moieties (e.g., sulfonamide group, thiophene ring) in Binding
The biological activity and binding interactions of this compound would be dictated by the individual contributions of its functional groups.
Sulfonamide Group: The sulfonamide moiety (-SO₂NH₂) is a critical pharmacophore known for its ability to form strong hydrogen bonds and coordinate with metal ions, particularly zinc, in the active sites of metalloenzymes like carbonic anhydrase. The nitrogen and oxygen atoms of the sulfonamide group can act as both hydrogen bond donors and acceptors, anchoring the ligand within the binding pocket.
Thiophene Ring: The thiophene ring is an aromatic heterocycle that can participate in various non-covalent interactions. Its aromatic nature allows for π-π stacking with aromatic amino acid residues. The sulfur atom in the thiophene ring can also potentially form specific interactions, including sulfur-aromatic and lone pair-π interactions. The hydrophobic character of the thiophene ring contributes to its binding in nonpolar pockets of proteins.
Dimethyl Groups: The two methyl groups at positions 3 and 5 of the thiophene ring would primarily contribute to hydrophobic interactions within the binding site. These groups can occupy small hydrophobic pockets, potentially increasing the binding affinity and selectivity for a particular protein target.
Based on a comprehensive review of available scientific literature, there is limited specific research focused exclusively on the advanced applications of this compound as a chemical building block. However, by examining the well-documented reactivity and utility of the thiophene-2-sulfonamide scaffold, its potential and hypothetical applications in various advanced research areas can be detailed.
Analytical Method Development and Mechanistic Studies
Chromatographic Techniques for Purity Assessment and Isolation
The analytical assessment and purification of 3,5-dimethylthiophene-2-sulfonamide and related thiophene (B33073) sulfonamides rely on standard chromatographic techniques to ensure high purity for research applications. High-Performance Liquid Chromatography (HPLC) is a principal method for determining the purity of these compounds. For analogous brominated thiophene sulfonamides, typical conditions involve using a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient. Vendors of this compound indicate the availability of analytical data packages including HPLC, LC-MS, and UPLC, confirming the widespread use of these methods for quality control. bldpharm.com
For the isolation and purification of thiophene sulfonamide derivatives from reaction mixtures, column chromatography is frequently employed. This technique commonly utilizes silica (B1680970) gel as the stationary phase, with a gradient of hexane (B92381) and ethyl acetate (B1210297) as the mobile phase to separate the desired product from impurities and unreacted starting materials. In some synthetic procedures involving related thiophenes, purification is achieved by passing the reaction mixture through a silica gel layer or by recrystallization from solvents like ethanol. mdpi.com
Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of reactions that synthesize these compounds. nih.gov
Table 1: Chromatographic Methods for this compound and Analogs
| Technique | Stationary Phase | Mobile Phase / Solvent | Application |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | C18 | Acetonitrile / Water | Purity Assessment |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate | Isolation & Purification |
| Thin-Layer Chromatography (TLC) | Silica Gel | Varies | Reaction Monitoring |
| Recrystallization | N/A | Ethanol | Purification |
Reaction Monitoring and Kinetic Studies (if applicable)
The monitoring of synthetic reactions producing thiophene sulfonamides is crucial for optimizing reaction times and yields. Thin-Layer Chromatography (TLC) is a commonly cited method for tracking the consumption of starting materials and the formation of the product in real-time. nih.gov HPLC can also be used for more quantitative reaction monitoring.
Detailed kinetic studies on the formation or degradation of this compound are not extensively documented in publicly available literature. However, such studies would typically employ spectroscopic (e.g., NMR, UV-Vis) or chromatographic (e.g., HPLC) methods to measure the change in concentration of reactants and products over time. These analyses would be essential for understanding the reaction mechanism, determining rate constants, and optimizing process parameters for large-scale synthesis.
Degradation Pathway Research (e.g., hydrolysis, displacement)
Research into the degradation pathways of thiophene sulfonamides is important for understanding their chemical liabilities. For structurally similar compounds like 4-bromo-2,5-dimethylthiophene-3-sulfonamide, potential degradation routes include the hydrolysis of the sulfonamide group and the displacement of substituents on the thiophene ring. The sulfonamide bond can be susceptible to cleavage under certain pH and temperature conditions, although it is generally stable. nih.gov
In the context of biological systems, a study on a C-glycosidic derivative of dimethylthiophene sulfonamide (compound 22) investigated its metabolic stability. The compound exhibited very high stability in both mouse and human liver microsomes, with low intrinsic clearance values (CLint) of 10 μL/min/mg protein or less. nih.gov Furthermore, it was found to be completely stable in murine plasma over a 120-minute period, with no detectable degradation. nih.gov This suggests that, at least within this specific molecular scaffold, the dimethylthiophene sulfonamide moiety is resistant to metabolic degradation by hepatic enzymes and plasma esterases under the tested conditions. nih.gov
Stability and Storage Considerations from a Research Perspective
From a research standpoint, proper storage and handling are critical to maintain the integrity of this compound. Based on studies of analogous compounds, specific measures can be taken to mitigate degradation. The compound's stability can be compromised by exposure to light, air, and moisture.
To ensure long-term stability, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. Storage at low temperatures, for instance at -20°C, is also advised to minimize the rate of potential decomposition reactions. Using amber or opaque vials is crucial to protect the compound from photodegradation. During experimental work, particularly in reactions, it is preferable to use anhydrous solvents like dimethylformamide (DMF) or acetonitrile and to avoid protic solvents such as water or alcohols, which could facilitate hydrolysis of the sulfonamide group.
The high metabolic stability observed for a related dimethylthiophene sulfonamide derivative also indicates a robust chemical nature under specific physiological conditions. nih.gov
Table 2: Recommended Storage Conditions for Thiophene Sulfonamides
| Condition | Recommendation | Rationale |
|---|---|---|
| Atmosphere | Store under an inert gas (Nitrogen, Argon) | Prevents oxidation |
| Temperature | Store at low temperatures (e.g., -20°C) | Slows decomposition rate |
| Light Exposure | Store in amber or opaque vials | Prevents photodegradation |
| Solvent Choice | Avoid protic solvents (water, alcohols) in reactions | Prevents hydrolysis |
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions and Findings
While direct and extensive academic literature focusing exclusively on 3,5-Dimethylthiophene-2-sulfonamide is limited, the broader class of thiophene (B33073) sulfonamides has been the subject of significant investigation. These studies provide a foundational understanding of the potential properties and applications of this compound class. Thiophene and its derivatives are recognized as crucial heterocyclic compounds with diverse applications in medicinal chemistry and material science. nih.gov The sulfonamide group is a key pharmacophore, and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. ekb.egresearchgate.net
Key findings for the thiophene sulfonamide class of compounds are summarized below:
| Research Area | Key Contributions and Findings |
| Antimicrobial Activity | Thiophene sulfonamide derivatives have shown potent inhibition against various bacterial and fungal strains. researchgate.net Some have demonstrated effectiveness against drug-resistant Gram-negative bacteria like A. baumannii and E. coli. frontiersin.orgnih.gov |
| Enzyme Inhibition | A significant area of research is their role as carbonic anhydrase inhibitors, which is relevant for treating conditions like glaucoma. nih.govpexacy.com |
| Anticancer Potential | Novel thiophene derivatives incorporating sulfonamide moieties have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines, such as breast cancer (MCF7). researchgate.net |
| Computational Chemistry | Theoretical studies using Density Functional Theory (DFT) have been employed to analyze the geometric parameters, molecular orbitals, and electronic properties of thiophene sulfonamide derivatives, providing insights into their stability and reactivity. mdpi.comresearchgate.net |
| Antiviral Activity | Certain chalcone (B49325) derivatives that contain a thiophene sulfonate group have shown notable activity against the Tobacco mosaic virus (TMV). rsc.org |
These collective findings underscore the therapeutic potential of the thiophene sulfonamide scaffold. The specific substitution pattern of this compound, with methyl groups at the 3 and 5 positions, likely modulates its electronic and steric properties, influencing its biological activity in ways that merit dedicated investigation.
Emerging Trends in Thiophene Sulfonamide Research
The field of thiophene sulfonamide research is continuously advancing, driven by new synthetic technologies and a deeper understanding of biological targets. Several key trends are shaping the future of this domain:
Hybrid Molecule Design : There is a growing trend in medicinal chemistry to hybridize the thiophene sulfonamide scaffold with other pharmacologically active moieties (such as isoxazole, benzothiazole, or quinoline) to create novel compounds with potentially synergistic or enhanced biological activities. researchgate.netmdpi.com
Targeting Drug Resistance : A major focus is the development of derivatives active against multidrug-resistant (MDR) pathogens. mdpi.com Research is increasingly directed at overcoming established resistance mechanisms, a critical challenge in modern medicine. nih.gov
Advanced Material Applications : Beyond pharmaceuticals, thiophene derivatives are being explored for applications in materials science, including their use in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs), owing to their unique electronic properties. nbinno.comeprajournals.com
Green Synthesis Approaches : The development of more environmentally friendly and efficient synthetic methods is an emerging priority. This includes novel strategies that offer mild reaction conditions, broad substrate compatibility, and high yields. thieme-connect.com
Proposed Future Research Avenues for this compound
Building on the existing knowledge of related compounds and emerging trends, several specific research directions can be proposed for this compound.
The synthesis of sulfonamides has evolved significantly. ekb.eg Future work on this compound should explore modern, efficient synthetic routes.
Palladium-Catalyzed Reactions : The use of palladium-catalyzed cross-coupling reactions could facilitate the synthesis of a library of N-aryl or N-alkyl derivatives of this compound, allowing for systematic structure-activity relationship (SAR) studies. researchgate.net
Use of Modern Sulfonylating Agents : Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) offer a stable and safe alternative to gaseous SO₂ for introducing the sulfonyl group, potentially streamlining the synthesis process. thieme-connect.com
Flow Chemistry : Applying continuous flow synthesis methods could enable better control over reaction parameters, improve safety, and allow for easier scalability, accelerating the production of derivatives for screening.
To unlock the therapeutic potential of this compound, a profound understanding of its mechanism of action is crucial.
Target Identification : A primary step would be to screen the compound against a panel of known sulfonamide targets, such as dihydropteroate (B1496061) synthetase (DHPS) in bacteria and various isoforms of carbonic anhydrase. nih.govnih.gov
Biophysical Interaction Studies : Techniques like microscale thermophoresis (MST), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target proteins. rsc.org
Structural Biology : Co-crystallization of this compound with its biological targets would provide atomic-level insights into the binding mode, guiding the rational design of more potent and selective analogues.
In silico methods are indispensable tools for accelerating drug discovery and materials science research. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) : By synthesizing and testing a series of derivatives, QSAR models can be developed to correlate specific structural features with biological activity, helping to predict the potency of new, unsynthesized compounds. mdpi.com
Molecular Docking and Dynamics : Docking studies can predict the binding poses of this compound within the active sites of various enzymes or receptors. frontiersin.org Subsequent molecular dynamics (MD) simulations can assess the stability of these interactions over time. researchgate.net
ADMET Prediction : Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the development process. researchgate.net
| Computational Model | Purpose for this compound Research |
| Density Functional Theory (DFT) | Calculate electronic properties (HOMO-LUMO gap), reactivity descriptors, and vibrational frequencies to understand inherent chemical stability and reactivity. mdpi.comresearchgate.net |
| Molecular Docking | Predict binding modes and affinities against biological targets like carbonic anhydrases, bacterial enzymes, or viral proteins. nih.govnih.gov |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the compound-protein complex to assess the stability of predicted binding interactions. researchgate.net |
| QSAR/QSPR | Correlate structural modifications with changes in biological activity or physical properties to guide the design of optimized analogues. mdpi.com |
The versatility of the thiophene ring suggests that the applications of this compound need not be limited to medicine.
Agrochemicals : Thiophene derivatives are explored for use as active ingredients in pesticides, herbicides, and fungicides. nbinno.com The fungicidal and antibacterial potential of the sulfonamide group could be leveraged to develop novel crop protection agents. mdpi.com
Functional Materials : The electron-rich thiophene ring is a fundamental building block for conducting polymers and organic semiconductors. The sulfonamide group could be used to tune solubility, morphology, and electronic properties, making this compound a candidate for incorporation into novel organic electronic materials.
Corrosion Inhibitors : Thiophene derivatives have been investigated as corrosion inhibitors for metals. eprajournals.com The sulfur and nitrogen atoms in this compound could effectively coordinate to metal surfaces, offering a new avenue for anti-corrosion applications.
Q & A
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Methodological Answer : Employ:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in real time.
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., PDB deposition).
- ITC : Quantify thermodynamic parameters (ΔH, ΔS) for enthalpy-driven binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
